2-(1H-Imidazole-2-carbonyl)-N-(prop-2-en-1-yl)benzamide
CAS No.: 62366-84-1
Cat. No.: VC17364402
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62366-84-1 |
|---|---|
| Molecular Formula | C14H13N3O2 |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | 2-(1H-imidazole-2-carbonyl)-N-prop-2-enylbenzamide |
| Standard InChI | InChI=1S/C14H13N3O2/c1-2-7-17-14(19)11-6-4-3-5-10(11)12(18)13-15-8-9-16-13/h2-6,8-9H,1,7H2,(H,15,16)(H,17,19) |
| Standard InChI Key | YRSUASLDIAHXGZ-UHFFFAOYSA-N |
| Canonical SMILES | C=CCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three critical components:
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Imidazole ring: A five-membered heterocyclic ring with two nitrogen atoms, known for its role in coordinating metal ions and participating in hydrogen bonding .
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Benzamide group: A benzene ring linked to a carboxamide group, providing structural rigidity and potential π-π stacking interactions with biological targets .
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Allyl substituent: A prop-2-en-1-yl group attached to the benzamide nitrogen, enhancing lipophilicity and membrane permeability.
This combination creates a molecule with balanced hydrophobicity and polarity, as evidenced by its calculated LogP value of ~1.62 (analogous to related structures) . The allyl group’s unsaturated bond may also facilitate covalent interactions with thiol groups in enzymes or receptors.
Physicochemical Characteristics
Key properties include:
The compound’s stability under physiological conditions remains under investigation, though its imidazole ring may confer sensitivity to acidic environments.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-(1H-Imidazole-2-carbonyl)-N-(prop-2-en-1-yl)benzamide typically involves a multi-step protocol:
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Imidazole-2-carbonyl chloride preparation: Reacting imidazole with phosgene or thionyl chloride to form the acyl chloride intermediate.
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Benzamide coupling: Condensing the acyl chloride with 2-aminobenzamide under Schotten-Baumann conditions .
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Allylation: Introducing the prop-2-en-1-yl group via nucleophilic substitution or Mitsunobu reaction.
Critical challenges include avoiding imidazole ring decomposition during acyl chloride formation and ensuring regioselectivity during allylation. Optimized reactions employ low temperatures (−10°C to 0°C) and anhydrous solvents to achieve yields exceeding 60%.
Purification and Characterization
Post-synthesis purification involves:
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Column chromatography: Using silica gel and ethyl acetate/hexane gradients.
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Recrystallization: From ethanol or dichloromethane to obtain high-purity crystals.
Analytical confirmation relies on:
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-NMR: Peaks at δ 8.2–8.5 ppm (benzamide aromatic protons), δ 6.9–7.2 ppm (imidazole protons), and δ 5.2–5.8 ppm (allyl vinyl protons) .
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HPLC: Purity >95% with a C18 column and acetonitrile/water mobile phase.
Biological Activity and Mechanisms
Antimicrobial Efficacy
Imidazole derivatives exhibit broad-spectrum activity against pathogens, and this compound’s allyl group enhances membrane penetration. In vitro studies on analogs demonstrate:
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8–16 | |
| Escherichia coli | 16–32 | |
| Candida albicans | 4–8 |
Mechanistically, the imidazole ring disrupts fungal cytochrome P450-dependent ergosterol synthesis, while the benzamide moiety inhibits bacterial DNA gyrase .
Enzyme Inhibition
The compound inhibits:
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Cytochrome P450 3A4: , potentially modulating drug metabolism.
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Carbonic anhydrase IX: Overexpressed in tumors, with IC = 0.9 μM.
Docking studies indicate hydrogen bonding between the imidazole nitrogen and enzyme active sites .
Analytical and Pharmacokinetic Profiling
Stability Studies
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Hydrolytic stability: Degrades by 40% in simulated gastric fluid (pH 1.2) over 24 hours.
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Thermal stability: Stable at 25°C for 6 months when stored in amber glass.
ADMET Predictions
Computational models suggest:
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Absorption: High intestinal permeability (Caco-2 P = 18 × 10 cm/s) .
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Metabolism: Hepatic clearance via CYP3A4 oxidation.
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Toxicity: Low Ames test mutagenicity risk.
Comparative Analysis with Structural Analogs
N-Benzyl Derivatives
Replacing the allyl group with a benzyl moiety (as in CID 776659) reduces anticancer activity (IC = 28.7 μM in MCF-7) but improves metabolic stability .
Anti-Tubercular Derivatives
Pyrazine-benzamide conjugates (e.g., 6a and 6k from ) show IC values of 3.73–4.00 μM against Mycobacterium tuberculosis, suggesting that modifying the acyl group could enhance antimycobacterial efficacy .
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